molecular formula C9H7BrN2O B13030233 6-Bromo-8-methoxyquinazoline

6-Bromo-8-methoxyquinazoline

Cat. No.: B13030233
M. Wt: 239.07 g/mol
InChI Key: WQPYNDAQTABABW-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7BrN2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bromine atom at the 6th position and a methoxy group at the 8th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxyquinazoline typically involves the bromination of 8-methoxyquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-methoxyquinazoline, while coupling reactions can produce various quinazoline derivatives with extended aromatic systems .

Scientific Research Applications

6-Bromo-8-methoxyquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy . Molecular docking studies have shown that the compound can form hydrogen bonds and other interactions with key residues in the active sites of target proteins .

Comparison with Similar Compounds

    6-Bromo-8-methoxyquinoline: Similar in structure but with a quinoline ring instead of a quinazoline ring.

    6-Bromoquinazoline: Lacks the methoxy group at the 8th position.

    8-Methoxyquinazoline: Lacks the bromine atom at the 6th position.

Uniqueness: 6-Bromo-8-methoxyquinazoline is unique due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacophore in drug development .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-8-methoxyquinazoline

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-7(10)2-6-4-11-5-12-9(6)8/h2-5H,1H3

InChI Key

WQPYNDAQTABABW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)Br

Origin of Product

United States

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